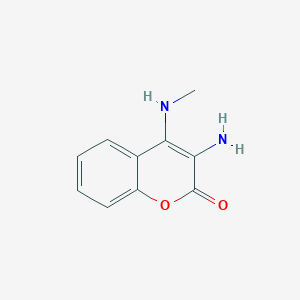
3-amino-4-(methylamino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(methylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse pharmacological activities and remarkable photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methylamino-coumarin typically involves multi-component reactions. One common method is the reaction of 4-hydroxycoumarin with appropriate amines under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrocoumarin with methylamine followed by reduction can yield 3-amino-4-methylamino-coumarin .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-component reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .
Wissenschaftliche Forschungsanwendungen
3-amino-4-methylamino-coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential as an anti-cancer agent and enzyme inhibitor.
Industry: Utilized in the development of dyes and pigments due to its photochemical properties
Wirkmechanismus
The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-aminocoumarin
- 4-aminocoumarin
- 3-acetylaminocoumarin
- 3-oxycoumarin
Uniqueness
3-amino-4-methylamino-coumarin stands out due to its dual amino substitutions, which enhance its chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .
Conclusion
3-amino-4-(methylamino)-2H-chromen-2-one, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and be used in numerous applications, from medicinal chemistry to industrial processes. Continued research into this compound will likely uncover even more uses and benefits.
Eigenschaften
CAS-Nummer |
59288-10-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChI-Schlüssel |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Kanonische SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Key on ui other cas no. |
59288-10-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















